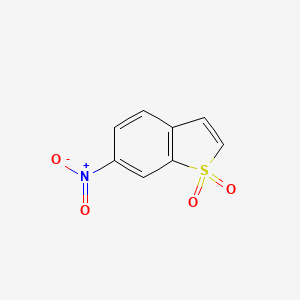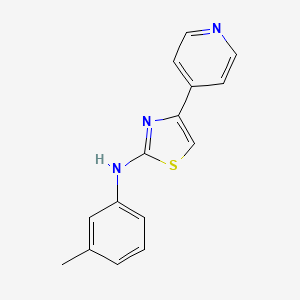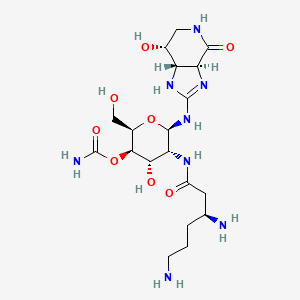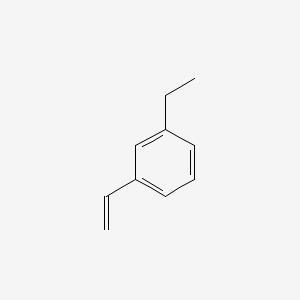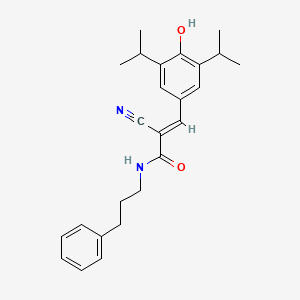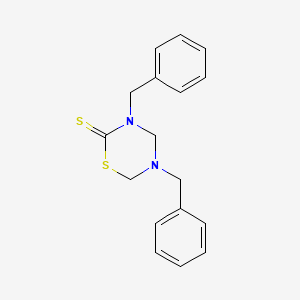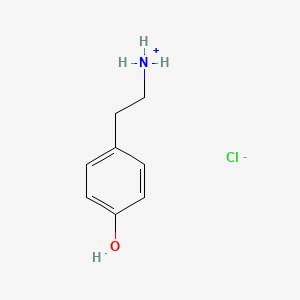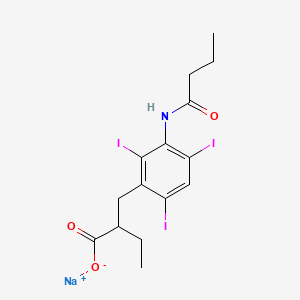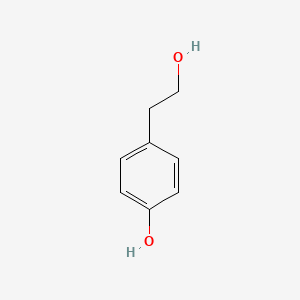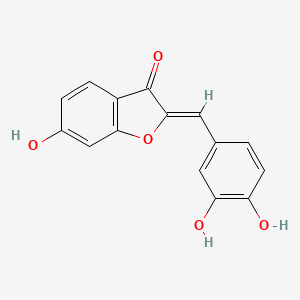
Sulfuretin
Übersicht
Beschreibung
Sulfuretin ist eine natürliche Flavonoidverbindung, die in verschiedenen Pflanzenarten vorkommt, darunter Rhus verniciflua, Toxicodendron vernicifluum, Dahlia, Bidens tripartite und Dipterx lacunifera . Es ist bekannt für seine zahlreichen biologischen Aktivitäten, darunter antioxidative, entzündungshemmende und zellschützende Eigenschaften . Die chemische Struktur von this compound zeichnet sich durch das Vorhandensein von Hydroxyl- und Methoxygruppen aus, die zu seiner biologischen Aktivität beitragen .
Wirkmechanismus
Target of Action
Sulfuretin, a major flavonoid found in the stem bark of Albizzia julibrissin and heartwood of Rhus verniciflua , primarily targets the Transforming Growth Factor-beta (TGF-β) signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, cell differentiation, apoptosis, and homeostasis .
Mode of Action
Biochemical Pathways
This compound affects the TGF-β signaling pathway , which in turn influences various downstream effects. For instance, it has been shown to induce osteoblast differentiation, a process crucial for bone formation . Additionally, this compound has been found to stimulate mitophagy and restore impaired autophagic flux, thus protecting hepatic cells from apoptosis .
Result of Action
This compound has several molecular and cellular effects. It significantly decreases MPP±induced apoptotic cell death, accompanied by a reduction in caspase 3 activity and polyADP-ribose polymerase (PARP) proteolysis . It also induces osteoblast differentiation through activation of TGF-β signaling . Furthermore, it protects hepatic cells from apoptosis by stimulating mitophagy and restoring impaired autophagic flux .
Biochemische Analyse
Biochemical Properties
Sulfuretin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to activate caspase-3, an enzyme involved in apoptosis, and inhibit poly ADP ribose polymerase (PARP), a protein involved in DNA repair and cellular stress responses . These interactions suggest that this compound plays a significant role in biochemical reactions, particularly those related to cell death and survival .
Cellular Effects
This compound has been shown to exert protective effects on various types of cells. In human liver-derived HepG2 cells and mouse primary hepatocytes, this compound was found to decrease reactive oxygen species (ROS) production and disrupt mitochondrial membrane potential (MMP), thereby protecting the cells from apoptosis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to increase the phosphorylation of Akt, GSK3β, and ERK, which are key components of cell signaling pathways . Additionally, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been observed that this compound can induce mitophagy, a process that degrades damaged mitochondria, thereby protecting hepatic cells from apoptosis . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to stimulate mitophagy, a type of autophagy where damaged mitochondria are selectively degraded . This process involves various enzymes and cofactors, suggesting that this compound may interact with these molecules and influence metabolic flux or metabolite levels.
Transport and Distribution
It is known that this compound can cross cell membranes and exert its effects within cells .
Subcellular Localization
Given its involvement in processes such as mitophagy, it is likely that this compound interacts with various cellular compartments, including mitochondria .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Sulfuretin kann über verschiedene Synthesewege hergestellt werden. Ein gängiges Verfahren beinhaltet die Verwendung von Flavonoidvorstufen wie Chalkonen, die Cyclisierungs- und Hydroxylierungsreaktionen eingehen, um this compound zu bilden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von sauren oder basischen Katalysatoren sowie geeigneten Lösungsmitteln, um die Reaktionen zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet oft die Extraktion und Reinigung der Verbindung aus natürlichen Quellen. Pflanzen, die this compound enthalten, werden geerntet und die Verbindung wird mit Lösungsmitteln wie Ethanol oder Methanol extrahiert . Der Extrakt wird dann mit Techniken wie Chromatographie gereinigt, um this compound in reiner Form zu isolieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen werden durch das Vorhandensein von Hydroxyl- und Methoxygruppen in seiner Struktur beeinflusst .
Häufige Reagenzien und Bedingungen
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:
Medizin: This compound hat sich als vielversprechend erwiesen, um Leberzellen vor oxidativem Stress zu schützen und die osteoblastische Differenzierung zu fördern, was es zu einem Kandidaten für die Behandlung von Lebererkrankungen und Knochenerkrankungen macht
Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:
Antioxidative Aktivität: This compound fängt reaktive Sauerstoffspezies ab und reguliert die Aktivität von antioxidativen Enzymen wie Hämoxygenase-1 über den Nuclear Factor E2-related Factor 2-Signalweg nach oben.
Entzündungshemmende Aktivität: Es hemmt den Nuclear Factor Kappa B-Signalweg und reduziert die Produktion von proinflammatorischen Zytokinen.
Zellschützende Wirkungen: This compound stimuliert die Mitophagie und stellt die gestörte autophagische Flussregulierung wieder her, wodurch Leberzellen vor Apoptose geschützt werden.
Neuroprotektive Wirkungen: Es moduliert die Verarbeitung des Amyloid-Vorläuferproteins und reduziert die Spiegel des Beta-Amyloid-Proteins, das mit der Alzheimer-Krankheit assoziiert ist.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuretin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of hydroxyl and methoxy groups in its structure .
Common Reagents and Conditions
Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Sulfuretin has a wide range of scientific research applications:
Chemistry: This compound is used as a model compound in studies of flavonoid chemistry and its reactivity.
Medicine: This compound has shown promise in protecting hepatic cells from oxidative stress and in promoting osteoblastic differentiation, making it a candidate for treating liver diseases and bone disorders
Vergleich Mit ähnlichen Verbindungen
Sulfuretin wird mit anderen Flavonoiden wie Butin, Resveratrol und Ascorbinsäure verglichen:
Resveratrol und Ascorbinsäure: This compound zeigt in Lipidmedien eine bessere Hydroperoxylradikal-Scavenging-Aktivität im Vergleich zu Resveratrol und Ascorbinsäure.
Ähnliche Verbindungen
- Butin
- Resveratrol
- Ascorbinsäure
- Trolox
Die einzigartige Kombination von antioxidativen, entzündungshemmenden und zellschützenden Eigenschaften von this compound sowie seine höhere Potenz in bestimmten Reaktionen machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNXWPVNPFAADO-NSIKDUERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30877681 | |
| Record name | Sulfuretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-05-8 | |
| Record name | Sulfuretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-2H-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFURETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6410VY6MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


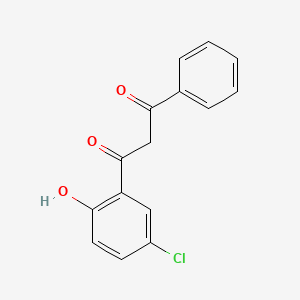
![3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile](/img/structure/B1682630.png)
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1682631.png)
